Oxo(pyrrolidin-1-yl)acetic acid
Overview
Description
Oxo(pyrrolidin-1-yl)acetic acid is a compound that is part of a broader class of organic molecules featuring a pyrrolidine ring, an oxo group, and an acetic acid moiety. This structure is significant in various chemical and biological contexts, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of compounds related to oxo(pyrrolidin-1-yl)acetic acid involves several strategies. For instance, the synthesis of pyrido- and pyrrolo[1,2-c][1,3]oxazin-1-ones, which are structurally related to oxo(pyrrolidin-1-yl)acetic acid, is achieved through a nucleophilic addition-cyclization process of N, O-acetal with ynamides, leading to products with excellent regioselectivities and diastereoselectivities . Similarly, the synthesis of pyrrolo[1,2-a]quinoxaline derivatives from 1-(N-arylpyrrol-2-yl)ethanone O-acetyl oximes is facilitated by an iron-catalyzed intramolecular C(sp(2))-N cyclization .
Molecular Structure Analysis
The molecular structure of compounds similar to oxo(pyrrolidin-1-yl)acetic acid has been studied using various techniques. For example, the molecular conformations of (2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids were discussed based on NMR spectral and X-ray data . Additionally, the crystal structure of 4-oxo-4-(pyridin-3-ylamino)butanoic acid was analyzed in detail by single-crystal X-ray diffraction studies, revealing strong hydrogen-bonded chains and a three-dimensional supramolecular structure .
Chemical Reactions Analysis
The chemical reactivity of oxo(pyrrolidin-1-yl)acetic acid derivatives can be inferred from related compounds. For instance, the compound 2-oxo-1,2-dihydropyridine-1-acetic acid was synthesized through the reaction of 2-hydroxypyridine and chloroacetic acid, indicating the potential for nucleophilic substitution reactions in the synthesis of related structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxo(pyrrolidin-1-yl)acetic acid derivatives are diverse. The determination of 2-oxo-1-pyrrolidine-acetic acid derivatives in biological material is challenging, requiring specific methods such as extraction with chloroform/methanol mixtures and thin-layer chromatography . The spectroscopic properties of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid were investigated using various techniques, and quantum chemical methods provided insights into the compound's electronic structure .
Case Studies
Case studies involving oxo(pyrrolidin-1-yl)acetic acid derivatives demonstrate their biological relevance. For example, 2-aryl(pyrrolidin-4-yl)acetic acids were found to be potent agonists of sphingosine-1-phosphate (S1P) receptors, with the ability to induce lymphocyte count reduction in mice and exhibiting favorable pharmacokinetic properties in rats . Additionally, 1H-pyrrolo[2,3-b]pyridine-3-acetic acid was used as a molecular probe in auxin physiology, showing similar molecular geometry to the natural plant growth hormone indole-3-acetic acid .
Scientific Research Applications
Quantum Chemical Properties : A study by Bouklah et al. (2012) focused on the quantum-chemical calculations and thermodynamics parameters of various pyrrolidinone derivatives, including {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid (OETA). This research provides insights into the electronic properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied orbital (LUMO) energy, which are critical for understanding the reactivity and stability of these compounds (Bouklah et al., 2012).
Analysis in Biological Material : Dell et al. (1980) developed a method for determining 2-oxo-1-pyrrolidine-acetic acid derivatives in biological materials. This study highlights the challenges in analyzing such compounds and presents a practical approach involving extraction, thin-layer chromatography (TLC), and various detection techniques (Dell et al., 1980).
Impurity Determination in Pharmaceuticals : Karamancheva and Staneva (2000) developed a Fourier transform infrared (FTIR) spectroscopic method for determining impurities, including 2-oxo-1-pyrrolidine acetic acid, in pharmaceutical compounds like piracetam. This research offers a rapid and sensitive alternative to traditional high-performance liquid chromatography (HPLC) methods (Karamancheva & Staneva, 2000).
Inhibitors in Neurotransmitter Transport : A study by Huber et al. (2018) identified pyrrolidine‐3‐acetic acid derived oximes as potent inhibitors of the murine γ‐aminobutyric acid transporter subtype (mGAT1). This research highlights the potential of these compounds in modulating neurotransmitter transport, which can be crucial for developing new therapeutic agents (Huber et al., 2018).
Synthesis and Applications in Organic Chemistry : Research by Galeazzi et al. (1996) explored the oxidative cyclization of certain acetoacetamides and methoxycarbonylacetamides to synthesize 1,3,4-trisubstituted pyrrolidin-2-ones. This work contributes to the synthesis of biologically active amino acids containing the pyrrolidine ring (Galeazzi et al., 1996).
properties
IUPAC Name |
2-oxo-2-pyrrolidin-1-ylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-5(6(9)10)7-3-1-2-4-7/h1-4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXACIJWOAVQRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389927 | |
Record name | Oxo-pyrrolidin-1-yl-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxo(pyrrolidin-1-yl)acetic acid | |
CAS RN |
49791-37-9 | |
Record name | Oxo-pyrrolidin-1-yl-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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